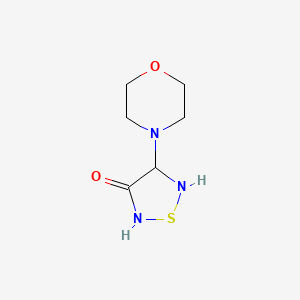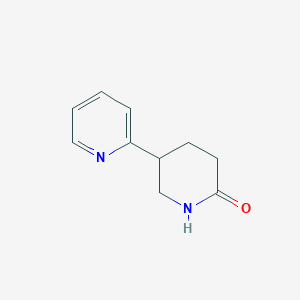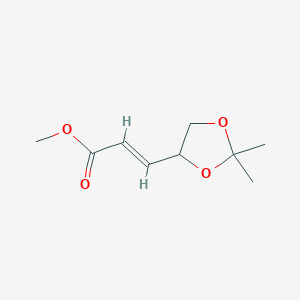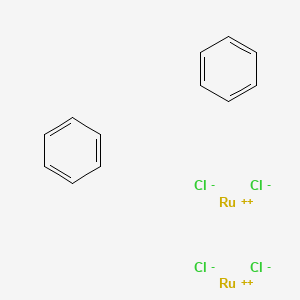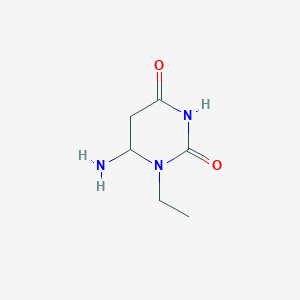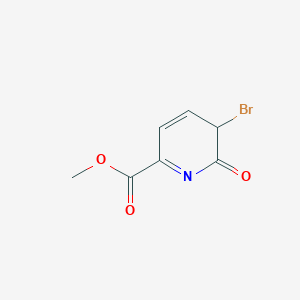
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It features a pyridine ring substituted with a bromine atom, a keto group, and a carboxylate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate typically involves the bromination of methyl 2-oxo-3H-pyridine-6-carboxylate. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under reflux conditions in an appropriate solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The keto group can undergo reduction to form hydroxyl derivatives, while the pyridine ring can be oxidized under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution.
Hydroxyl Derivatives: Formed through reduction of the keto group.
Coupled Products: Formed through palladium-catalyzed coupling reactions.
科学的研究の応用
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
3-Bromo-2-methylpyridine: Shares the bromine substitution on the pyridine ring but lacks the keto and carboxylate ester groups.
Methyl 2-oxo-3H-pyridine-6-carboxylate: Similar structure but without the bromine atom.
Uniqueness: Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the keto group, which confer distinct reactivity patterns.
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-4H,1H3 |
InChIキー |
VIVOFMHXDZPWOZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=O)C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

